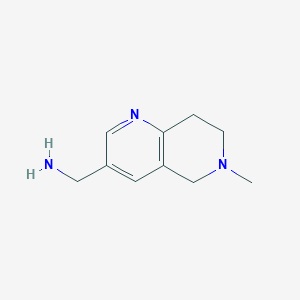
(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine: is a heterocyclic compound that features a naphthyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with aldehydes or ketones, followed by reduction and methylation steps .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is explored for its potential as a kinase inhibitor. It may have applications in the treatment of cancer and other diseases involving dysregulated kinase activity .
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions. It is also employed in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- (1-Methylpiperidin-4-yl)methanamine
- (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Comparison: Compared to similar compounds, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is unique due to its naphthyridine core structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor sets it apart from other related compounds .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
(6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,5,7,11H2,1H3 |
InChI-Schlüssel |
XTOGFJKCUZAXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C=C(C=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


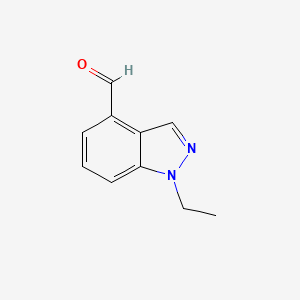
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
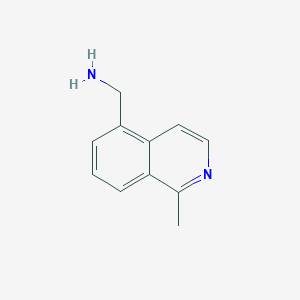

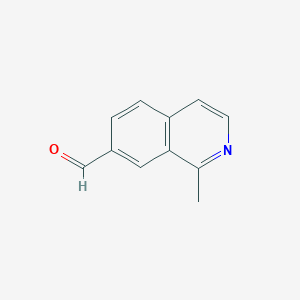
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
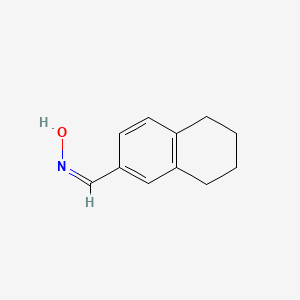
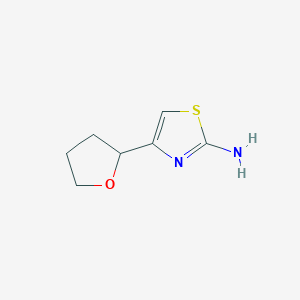

![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)
